molecular formula C20H17N5O2S B11009604 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11009604
M. Wt: 391.4 g/mol
InChI Key: XBSRRDDLLXRUSV-UHFFFAOYSA-N
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Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Benzylation: The thiadiazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Quinazolinone Formation: Separately, the quinazolinone moiety is synthesized by cyclization of an anthranilic acid derivative with formamide.

    Coupling Reaction: The final step involves coupling the benzylated thiadiazole with the quinazolinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.

    Substitution: The benzyl group on the thiadiazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer properties, as it can inhibit pathways critical for cancer cell proliferation and survival.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it may bind to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways such as the JAK/STAT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-1,3,4-thiadiazole derivatives
  • N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides

Uniqueness

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its dual functional groups (thiadiazole and quinazolinone), which provide a versatile platform for interaction with various biological targets. This dual functionality enhances its potential as a therapeutic agent compared to simpler thiadiazole derivatives.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H17N5O2S/c26-17(10-11-25-13-21-16-9-5-4-8-15(16)19(25)27)22-20-24-23-18(28-20)12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,26)

InChI Key

XBSRRDDLLXRUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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